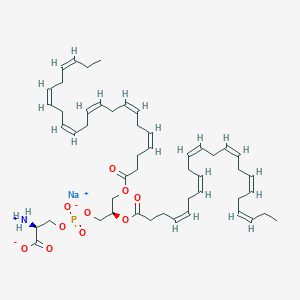![molecular formula C49H84N2NaO9PS2 B6595759 Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate CAS No. 474944-13-3](/img/structure/B6595759.png)
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate is a useful research compound. Its molecular formula is C49H84N2NaO9PS2 and its molecular weight is 963.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Surfactants
A novel amphoteric asphalt emulsifier was synthesized using materials similar in structure to Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate. The compound demonstrated efficient surfactant properties and was characterized using various analytical techniques, indicating its potential in asphalt emulsification and surfactant applications (Shi et al., 2021).
Role in Forming Reversed Micelles
Research has shown that compounds structurally similar to this compound can form large rodlike reversed micelles. These findings are significant in understanding the behavior of such compounds in different environments and their potential applications in various scientific fields, such as nanotechnology and material science (Yu & Neuman, 1994).
Applications in Advanced Oxidation Processes
The compound's structurally related variants have been studied in the context of advanced oxidation processes. For example, the oxidative removal of aqueous compounds using thermally activated sodium persulfate in a phosphate buffer solution was investigated, demonstrating the potential of related compounds in environmental applications, particularly in water treatment and pharmaceutical compound degradation (Ghauch & Tuqan, 2012).
Involvement in Metal Complexes and Phosphate Ester Groups
The compound's structural elements have been used in the synthesis of metal complexes with phosphate ester groups. These complexes serve as models for studying the structure and spectroscopic properties of phosphate-containing enzymes. This research is crucial in the field of biochemistry and enzyme studies, providing insights into enzyme mechanisms and interactions (Anjana, Varghese, & Prasad, 2017).
Propiedades
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H85N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47;/h17-20,33-35,39,45H,3-16,21-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56);/q;+1/p-1/b19-17-,20-18-;/t45-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMWVVNPVNIPJG-JQRYTBKHSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H84N2NaO9PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677166 |
Source


|
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474944-13-3 |
Source


|
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate](/img/structure/B6595711.png)

![Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate](/img/structure/B6595725.png)
![Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate](/img/structure/B6595734.png)

![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595750.png)
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595758.png)
![Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate](/img/structure/B6595767.png)
![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)
